(4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride
Overview
Description
(4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride is a chemical compound with the molecular formula C13H13FN2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorobenzyl group and a pyridinylmethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and 2-pyridinemethanamine as the primary reactants.
Reaction: The 4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 2-pyridinemethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Hydrochloride Formation: The resulting (4-Fluorobenzyl)(2-pyridinylmethyl)amine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition or receptor activation.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific pathways involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity and versatility make it valuable in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the pyridinylmethyl group may facilitate interactions with nucleophilic sites. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorobenzyl)(2-pyridinylmethyl)amine hydrochloride
- (4-Methylbenzyl)(2-pyridinylmethyl)amine hydrochloride
- (4-Bromobenzyl)(2-pyridinylmethyl)amine hydrochloride
Uniqueness
Compared to similar compounds, (4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable tool in drug design and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2.ClH/c14-12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13;/h1-8,15H,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXPWCUBPNLVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388007 | |
Record name | 1-(4-Fluorophenyl)-N-[(pyridin-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774556-83-1 | |
Record name | 1-(4-Fluorophenyl)-N-[(pyridin-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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